molecular formula C4H2INO2S B13461018 4-Iodo-1,3-thiazole-5-carboxylic acid

4-Iodo-1,3-thiazole-5-carboxylic acid

Cat. No.: B13461018
M. Wt: 255.04 g/mol
InChI Key: WUUKWDRTBAWWNJ-UHFFFAOYSA-N
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Description

4-Iodo-1,3-thiazole-5-carboxylic acid is an organic compound belonging to the class of thiazolecarboxylic acids and derivatives It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, with an iodine atom at the 4-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1,3-thiazole-5-carboxylic acid typically involves the iodination of 1,3-thiazole-5-carboxylic acid. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or water at elevated temperatures to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation: May use oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Often require palladium catalysts and ligands, along with bases like potassium carbonate and solvents like toluene or dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-thiazole derivative, while coupling reactions could produce biaryl or alkyne-linked thiazole compounds.

Scientific Research Applications

4-Iodo-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 4-iodo-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the thiazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1,3-Thiazole-4-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and properties.

    4-Bromo-1,3-thiazole-5-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different electronic effects and reactivity.

    2-Aminothiazole-4-carboxylic acid:

Uniqueness: 4-Iodo-1,3-thiazole-5-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.

Properties

Molecular Formula

C4H2INO2S

Molecular Weight

255.04 g/mol

IUPAC Name

4-iodo-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C4H2INO2S/c5-3-2(4(7)8)9-1-6-3/h1H,(H,7,8)

InChI Key

WUUKWDRTBAWWNJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)C(=O)O)I

Origin of Product

United States

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